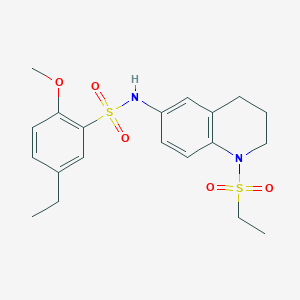
5-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is an organic compound known for its complex structure and multifaceted applications. It belongs to the class of sulfonamides, characterized by the presence of a sulfonyl functional group attached to an amine. This compound combines structural elements of tetrahydroquinoline and methoxybenzenesulfonamide, resulting in unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic synthesis. The key steps may include the alkylation of tetrahydroquinoline, sulfonylation to introduce the ethylsulfonyl group, and subsequent condensation with 2-methoxybenzenesulfonyl chloride. Each step requires precise control of reaction conditions such as temperature, solvent choice, and catalyst use.
Industrial Production Methods: On an industrial scale, the production of this compound would leverage optimized reaction conditions for efficiency and yield. High-pressure reactors, continuous flow systems, and automated monitoring can enhance the scalability of the synthesis process while maintaining product purity.
化学反应分析
Types of Reactions: The compound is reactive in various organic transformations including:
Oxidation: Can undergo oxidation reactions at the methoxy or ethyl groups.
Reduction: Reduction reactions may target the sulfonyl groups or the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution at the benzene or quinoline rings.
Common Reagents and Conditions: Typical reagents include strong oxidizers like potassium permanganate, reducers such as lithium aluminum hydride, and substitution agents like halides. Reactions often require specific solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium, acid catalysts).
Major Products: The reactions yield various derivatives, each differing slightly in their functional groups while preserving the core structure of the compound.
科学研究应用
The compound sees use in:
Chemistry: As an intermediate in organic synthesis for complex molecules.
Biology: As a potential lead compound for drug discovery, particularly in antimicrobial and anticancer research.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The compound exerts its effects primarily through interactions with biological molecules. It may inhibit specific enzymes or disrupt cellular processes by binding to molecular targets like proteins or DNA. The exact pathways depend on the functional groups and their interactions within biological systems.
相似化合物的比较
N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
6-ethyl-N-(4-(ethylsulfonyl)phenyl)-1,2,3,4-tetrahydroquinoline-2-sulfonamide
5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide
These compounds differ in the substituents attached to the sulfonyl and quinoline groups, leading to variations in their reactivity and application profiles. Each offers distinct advantages and limitations based on their structural nuances.
属性
IUPAC Name |
5-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-15-8-11-19(27-3)20(13-15)29(25,26)21-17-9-10-18-16(14-17)7-6-12-22(18)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJFZAOXPRSKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-{2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2703465.png)

![N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide](/img/structure/B2703470.png)
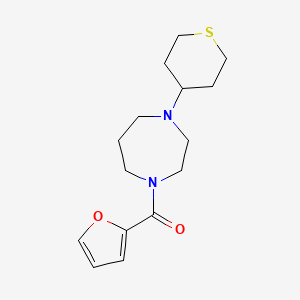
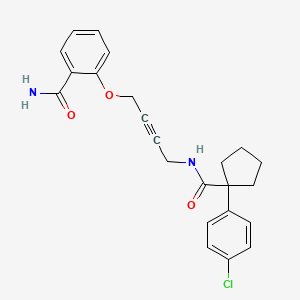
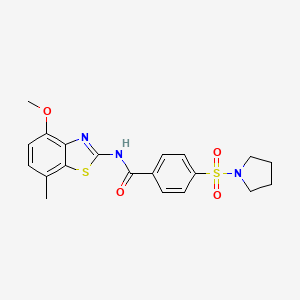
![N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide](/img/structure/B2703474.png)
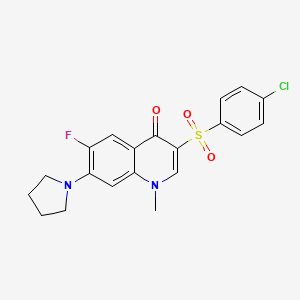
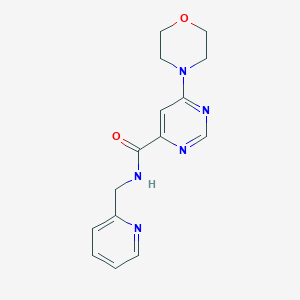
![5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2703480.png)
![2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2703481.png)
![N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B2703483.png)
![1-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2703485.png)
![N-(1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2703486.png)
